molecular formula C7H2Cl2F4S B1409897 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene CAS No. 1803855-00-6

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B1409897
CAS No.: 1803855-00-6
M. Wt: 265.05 g/mol
InChI Key: DSWYFZZBDFNJSO-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2Cl2F4S. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary substituents.

    Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorine and fluorine sources, such as chlorine gas and hydrogen fluoride, are used under controlled conditions.

    Trifluoromethylthio Group Introduction: The trifluoromethylthio group is introduced using reagents like trifluoromethanesulfenyl chloride. This step requires specific reaction conditions to ensure the selective substitution of the desired position on the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and processes, leading to specific effects in biological and chemical systems .

Comparison with Similar Compounds

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:

    1,5-Dichloro-2-fluoro-4-(trichloromethyl)benzene: This compound has a trichloromethyl group instead of a trifluoromethylthio group, leading to different chemical properties and reactivity.

    1,4-Dichloro-2-(trifluoromethyl)benzene: This compound lacks the fluorine atom at the 2-position, resulting in different substitution patterns and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1,5-dichloro-2-fluoro-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWYFZZBDFNJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1SC(F)(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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